2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
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Overview
Description
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The imidazolidinone ring can be introduced through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their roles in cell biology and as potential therapeutic agents.
Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar compounds to 2-(4-(1H-Indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid include other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde . These compounds share the indole ring system but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the indole and imidazolidinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3O4 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[4-(1H-indol-3-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c1-14(9-6-15-10-5-3-2-4-8(9)10)12(20)17(7-11(18)19)13(21)16-14/h2-6,15H,7H2,1H3,(H,16,21)(H,18,19) |
InChI Key |
PSVOHJCSDNQDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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